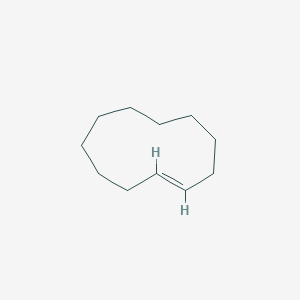

(E)-Cycloundecene

Descripción general

Descripción

(E)-Cycloundecene is an organic compound classified as an alkene due to the presence of a carbon-carbon double bond. It is a cyclic hydrocarbon with the molecular formula C₁₁H₂₀. The “E” designation indicates that the substituents on either side of the double bond are on opposite sides, making it an “entgegen” or trans isomer. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(E)-Cycloundecene can be synthesized through several methods, including:

Dehydration of Alcohols: One common method involves the dehydration of cycloundecanol using acid catalysts such as sulfuric acid or phosphoric acid under controlled temperatures.

Elimination Reactions: Another approach is the elimination of hydrogen halides from cycloundecyl halides using strong bases like potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often employed in hydrogenation-dehydrogenation cycles to achieve the desired product.

Análisis De Reacciones Químicas

Types of Reactions

(E)-Cycloundecene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cycloundecanone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogenation of this compound using hydrogen gas in the presence of a palladium catalyst can yield cycloundecane.

Substitution: Halogenation reactions with halogens such as bromine or chlorine can produce cycloundecyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Bromine in carbon tetrachloride.

Major Products

Oxidation: Cycloundecanone.

Reduction: Cycloundecane.

Substitution: Cycloundecyl bromide or cycloundecyl chloride.

Aplicaciones Científicas De Investigación

(E)-Cycloundecene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.

Biology: Its derivatives are explored for potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to investigate its potential as a building block for pharmaceuticals.

Industry: It is used in the production of polymers and as an intermediate in the manufacture of fragrances and flavors.

Mecanismo De Acción

The mechanism of action of (E)-Cycloundecene in chemical reactions involves the interaction of its double bond with various reagents. For example, in hydrogenation, the double bond interacts with hydrogen atoms in the presence of a catalyst, leading to the formation of cycloundecane. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparación Con Compuestos Similares

Similar Compounds

(Z)-Cycloundecene: The cis isomer of cycloundecene, where the substituents on either side of the double bond are on the same side.

Cyclododecene: A similar cyclic alkene with one additional carbon atom.

Cyclooctene: A smaller cyclic alkene with eight carbon atoms.

Uniqueness

(E)-Cycloundecene is unique due to its specific geometric configuration, which influences its reactivity and the types of products formed in chemical reactions. Its trans configuration makes it distinct from its cis counterpart, (Z)-Cycloundecene, in terms of physical properties and reactivity.

Actividad Biológica

(E)-Cycloundecene, a cyclic alkene with the molecular formula C₁₁H₂₀, has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial and antifungal properties, as well as its applications in medicinal chemistry.

Chemical Overview

This compound is characterized by its trans configuration, indicated by the "E" designation, where substituents on either side of the carbon-carbon double bond are positioned opposite each other. This geometric configuration influences its reactivity and biological interactions.

Biological Activity

Research indicates that this compound and its derivatives exhibit significant biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains. For instance, compounds derived from cycloundecene have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound has also been explored for its antifungal properties. Research indicates that certain derivatives can inhibit fungal growth, making them potential candidates for developing antifungal agents .

Table 1: Biological Activity of this compound Derivatives

| Derivative | Activity Type | Target Organisms | Zone of Inhibition (mm) |

|---|---|---|---|

| Cycloundecyl Bromide | Antimicrobial | Staphylococcus aureus | 30 |

| Cycloundecanone | Antifungal | Candida albicans | 25 |

| Cycloundecyl Chloride | Antimicrobial | Escherichia coli | 28 |

The mechanism by which this compound exerts its biological effects is not fully understood but is thought to involve interactions with cellular membranes and metabolic pathways. The double bond in the cycloundecene structure may play a crucial role in its reactivity with biological macromolecules, potentially leading to disruption of cellular functions in pathogens.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antibacterial activity of this compound derivatives showed promising results against common pathogens. The research utilized disc diffusion methods to assess the zone of inhibition, revealing that higher concentrations of derivatives significantly increased antibacterial activity .

- Fungal Inhibition Research : Another investigation focused on the antifungal potential of cycloundecene derivatives against Candida species. The results indicated a strong correlation between the structure of the compounds and their antifungal efficacy, suggesting that modifications to the cycloundecene structure could enhance bioactivity .

Future Directions

The ongoing research into this compound highlights its potential as a scaffold for developing new antimicrobial and antifungal agents. Further studies are needed to elucidate the precise mechanisms of action and to explore structure-activity relationships that could lead to more effective derivatives.

Propiedades

IUPAC Name |

cycloundecene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20/c1-2-4-6-8-10-11-9-7-5-3-1/h1-2H,3-11H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUVJAZTJOCSND-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCC/C=C/CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13151-60-5 | |

| Record name | (E)-Cycloundecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013151605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.